

# Succinic acid-13C4 chemical properties

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## Compound of Interest

Compound Name: Succinic acid-13C4

Cat. No.: B1316312

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An In-depth Technical Guide to the Chemical Properties and Applications of **Succinic Acid-13C4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of **Succinic acid-13C4**. This isotopically labeled compound is a critical tool for researchers investigating cellular metabolism, particularly the Tricarboxylic Acid (TCA) cycle, and for professionals in drug development assessing the metabolic impact of therapeutic agents.

## Core Chemical Properties

**Succinic acid-13C4** is a stable, non-radioactive isotopologue of succinic acid where all four carbon atoms are replaced with the <sup>13</sup>C isotope. This labeling provides a distinct mass shift, making it an ideal tracer for metabolic flux analysis using mass spectrometry and a valuable probe for structural and quantitative studies by nuclear magnetic resonance spectroscopy.<sup>[1][2]</sup>

## Quantitative Data Summary

The physical and chemical properties of **Succinic acid-13C4** are summarized in the table below. Data has been compiled from various suppliers and databases to provide a comprehensive reference.

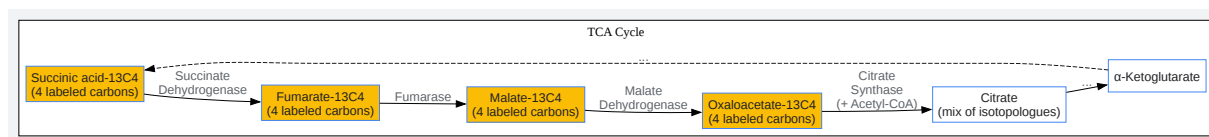
Property	Value	Reference(s)
IUPAC Name	Butanedioic acid-1,2,3,4-13C4	[3]
Synonyms	(13C4)Succinic acid, Butanedioic acid-13C4	[4][5]
CAS Number	201595-67-7	[1][4][5][6]
Molecular Formula	13C4H6O4	[3]
Molecular Weight	122.06 g/mol	[1][4][6]
Appearance	White solid, crystalline powder	[1][6][7]
Melting Point	187-190 °C	[1][6]
Boiling Point	235 °C	[1][6]
Isotopic Purity	≥99 atom % 13C	[1][6]
Chemical Purity	≥98%	[4][5]
Solubility	Soluble in water, methanol, ethanol, acetone. Insoluble in benzene.	[7][8]
Storage Temperature	Room temperature, away from light and moisture.	[4][5]
SMILES String	O--INVALID-LINK--[13CH2] [13CH2]--INVALID-LINK--=O	[1][6]
InChI Key	KDYFGRWQOYBRFD- JCDJMFQYSA-N	[1][6]

## Metabolic Significance and Signaling Pathways

Succinic acid is a key intermediate in the TCA cycle, a central hub of cellular metabolism for energy production.[5][9] The use of **Succinic acid-13C4** allows for precise tracing of its metabolic fate through the latter stages of the TCA cycle.

## Tracing Succinic Acid-13C4 in the TCA Cycle

When **Succinic acid- $^{13}\text{C}_4$**  is introduced into a biological system, its four labeled carbons can be tracked as it is converted to fumarate, malate, and oxaloacetate. This provides a direct measure of the flux through succinate dehydrogenase and subsequent TCA cycle enzymes.

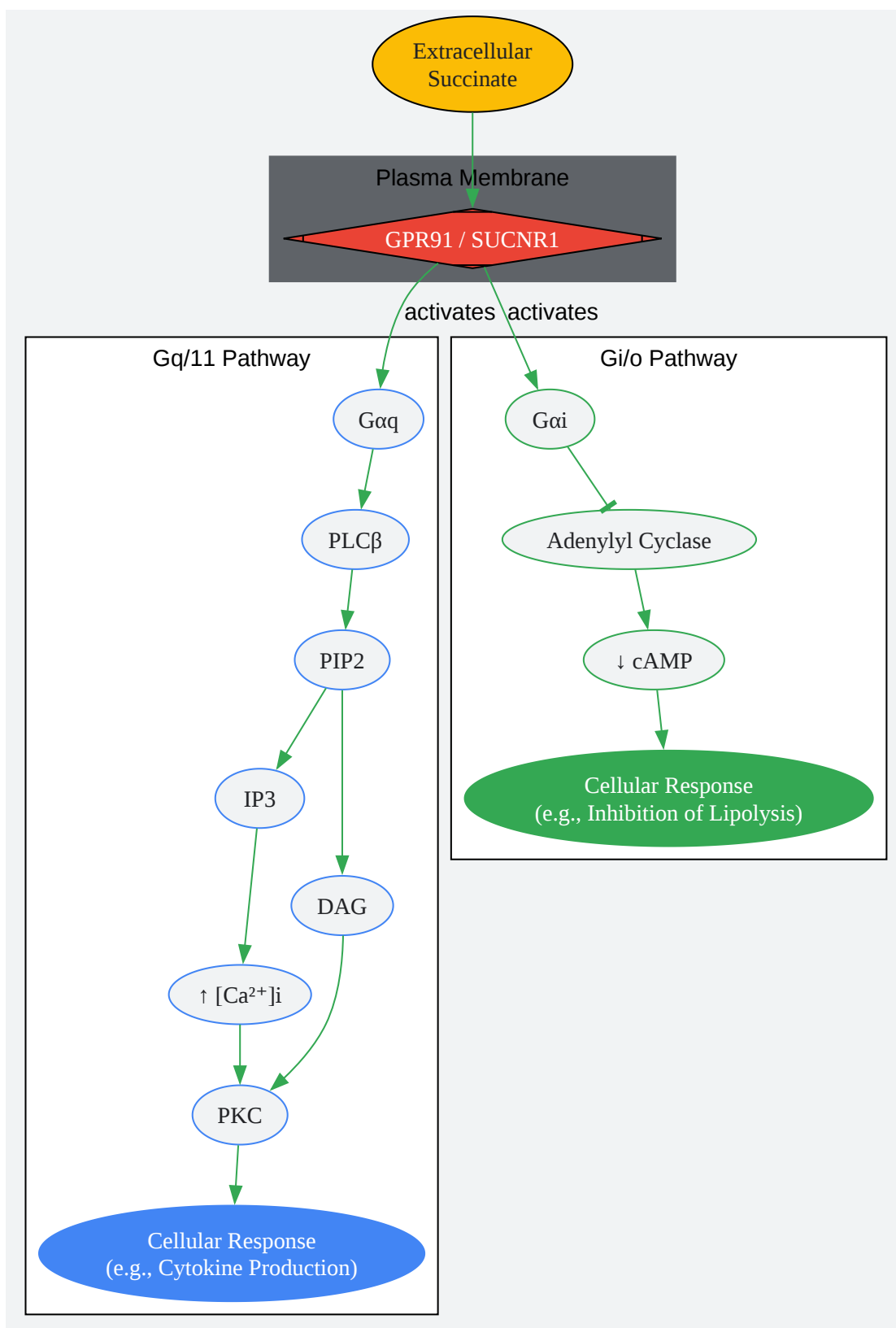


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Tracing the four  $^{13}\text{C}$  atoms from **Succinic acid- $^{13}\text{C}_4$**  through the TCA cycle.

## Succinate as a Signaling Molecule: The GPR91/SUCNR1 Pathway

Beyond its metabolic role, extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor 91 (GPR91), also known as SUCNR1.[6][10] This signaling is implicated in various physiological and pathological processes, including inflammation, hypertension, and fibrosis.[4][11] GPR91 couples to both Gq/11 and Gi/o proteins, initiating distinct downstream cascades.



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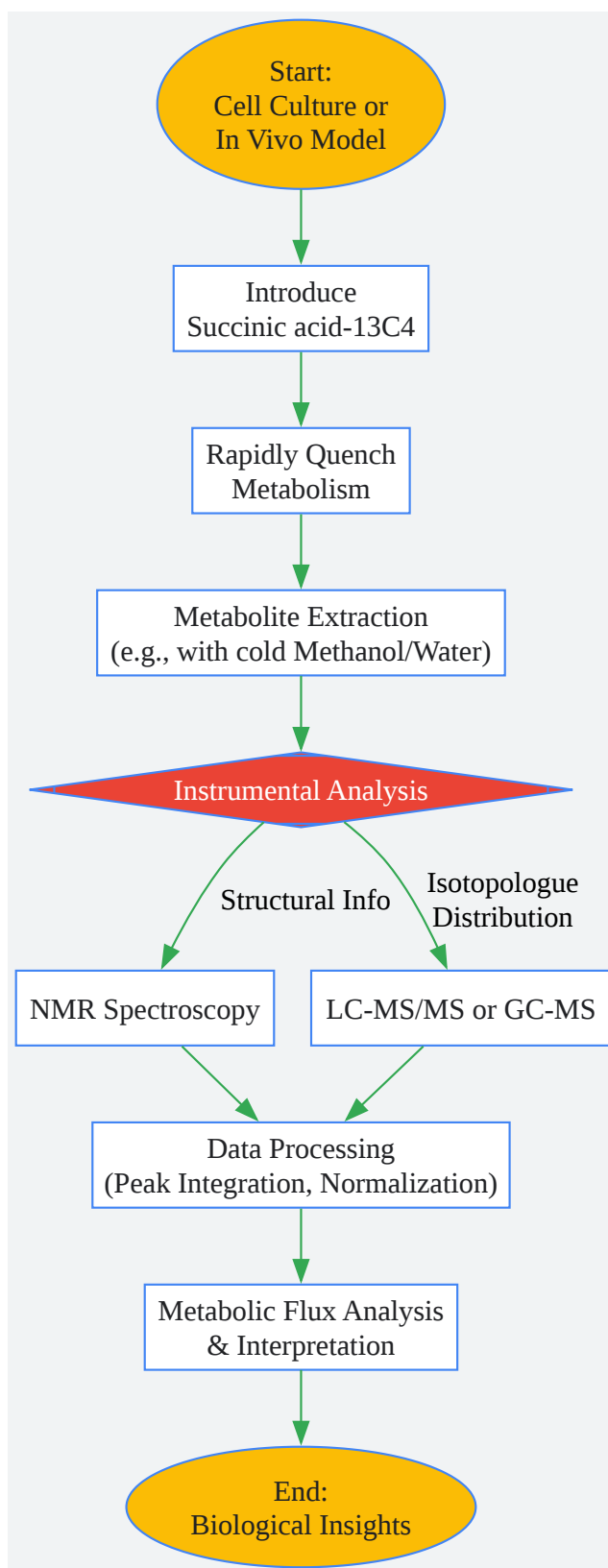
Succinate-activated GPR91/SUCNR1 signaling through Gq and Gi pathways.

## Experimental Protocols

The use of **Succinic acid-13C4** in metabolic studies requires robust experimental design and precise analytical methods. Below are detailed protocols for typical applications in NMR and mass spectrometry.

## Metabolomics Experimental Workflow

A typical metabolomics workflow for tracing **Succinic acid-13C4** involves several key stages, from sample preparation to data analysis. This process allows for the quantification of isotopic enrichment in downstream metabolites.<sup>[12]</sup>



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General experimental workflow for metabolomics using **Succinic acid-13C4**.

## Protocol 1: Analysis by NMR Spectroscopy

NMR spectroscopy is used to determine the specific positions of the  $^{13}\text{C}$  labels within metabolites, providing valuable structural information and constraints for metabolic flux analysis.[\[13\]](#)[\[14\]](#)

### 1. Sample Preparation:

- Cell/Tissue Extraction:
  - Rapidly quench metabolism by flash-freezing the sample in liquid nitrogen.
  - Extract metabolites using a cold solvent mixture, such as 80% methanol.
  - Centrifuge to remove cell debris and collect the supernatant.
  - Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[\[12\]](#)
- Reconstitution:
  - Reconstitute the dried extract in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  for aqueous samples or  $\text{DMSO-d}_6$ ).[\[13\]](#) A typical volume is 0.6-0.7 mL for a standard 5 mm NMR tube.[\[13\]](#)
  - For quantitative analysis, add a known concentration of an internal standard (e.g., DSS for  $\text{D}_2\text{O}$ ).[\[13\]](#)

### 2. NMR Data Acquisition:

- Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher).[\[14\]](#)
- Experiment: Acquire a standard 1D  $^{13}\text{C}$  NMR spectrum with proton decoupling.[\[13\]](#) 2D experiments like  $^1\text{H}$ - $^{13}\text{C}$  HSQC can also be run to resolve overlapping signals and confirm assignments.[\[14\]](#)
- Key Parameters:
  - Pulse Program: Standard  $^{13}\text{C}$  observe pulse (e.g., zgpg30).[\[13\]](#)

- Relaxation Delay (d1): Set to at least 5 times the longest T1 of the carbons of interest for accurate quantification.
- Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (can be several thousand for  $^{13}\text{C}$ ).

### 3. Data Analysis:

- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Integrate the signals corresponding to the different carbon positions in the metabolites of interest.
- The relative intensities of the signals from the  $^{13}\text{C}$ -labeled and unlabeled positions provide a measure of isotopic enrichment.[\[15\]](#)

## Protocol 2: Analysis by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is a highly sensitive method for quantifying the incorporation of  $^{13}\text{C}$  into metabolites and determining the mass isotopologue distribution (MID).[\[16\]](#)[\[17\]](#)

### 1. Sample Preparation:

- Metabolite Extraction: Follow the same procedure as for NMR sample preparation (Protocol 1, Step 1a).
- Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).[\[12\]](#)[\[16\]](#)

### 2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Column: Use a column suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase C18 column.[\[15\]](#)[\[16\]](#)



- Mobile Phase: A typical gradient involves water and acetonitrile with an additive like formic acid or ammonium hydroxide to improve ionization.
- Mass Spectrometry (MS):
  - Ionization: Use electrospray ionization (ESI) in negative mode, which is generally effective for carboxylic acids.[17]
  - Analysis Mode: For targeted analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for both unlabeled succinate and its  $^{13}\text{C}_4$  isotopologue.[15] For untargeted analysis, operate in full scan mode to identify all labeled species.
  - Example Transitions for Succinate:
    - Unlabeled (m/z 117) -> Fragment ions
    - Labeled  $^{13}\text{C}_4$  (m/z 121) -> Fragment ions

### 3. Data Analysis:

- Integrate the peak areas for each mass isotopologue of succinate and its downstream metabolites.
- Correct the raw mass isotopologue distributions for the natural abundance of  $^{13}\text{C}$  and other heavy isotopes.
- The resulting fractional enrichment data can be used in metabolic flux analysis software to calculate the rates of metabolic pathways.[15]

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